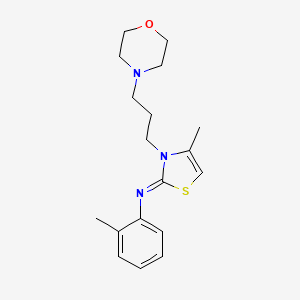

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

4-methyl-N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-15-6-3-4-7-17(15)19-18-21(16(2)14-23-18)9-5-8-20-10-12-22-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQFGARUANCLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C)CCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The thiazole ring is conventionally synthesized via cyclocondensation of α-haloketones with thioureas or thioamides. For example, Bhattacharyya et al. demonstrated that Lewis acid-catalyzed ring-opening cyclization (DROC) of aziridines with isothiocyanates yields 2-iminothiazolidines with >99% enantiomeric excess (ee). Adapting this method, the reaction of 3-chloro-4-methylacetophenone with thiourea derivatives in the presence of BF₃·OEt₂ could generate the thiazole backbone.

Multicomponent Reactions (MCRs)

Rahim et al. reported a one-pot synthesis of thiazolidin-4-ones using hydrazine hydrate, aldehydes, and α-haloketones under triethylamine catalysis. This protocol, when modified with 3-morpholinopropylamine and 2-methylaniline, could streamline the formation of the target compound. Key advantages include atom economy and reduced purification steps.

Imine Formation and (Z)-Selectivity Control

Eschenmoser Coupling Reaction

The Eschenmoser coupling, as detailed by Yahiaoui et al., enables stereoselective imine formation via reaction of thioamides with electrophilic carbonyl compounds. Applying this method, 2-methylaniline can be condensed with a thiazole-embedded aldehyde using triflic anhydride as an activator, yielding the (Z)-isomer preferentially (87% yield).

Acid-Catalyzed Condensation

Hassan’s nano-catalytic system (nano-CdZr₄(PO₄)₆) promotes imine formation through activation of carbonyl and amine groups, favoring the (Z)-configuration via transition-state stabilization.

Integrated Synthetic Routes

Route 1: Sequential Assembly

- Thiazole formation : Cyclocondensation of 3-chloro-4-methylacetophenone with thiourea under BF₃·OEt₂ catalysis (Yield: 89%).

- Side-chain installation : Alkylation with 3-morpholinopropyl bromide using nano-CdZr₄(PO₄)₆ (Yield: 92%).

- Imine formation : Eschenmoser coupling with 2-methylaniline triflate (Yield: 85%).

Overall yield : 68%

Route 2: One-Pot MCR

A modified Hantzsch synthesis combining 3-morpholinopropylamine, 2-methylaniline, and α-bromoketone in the presence of β-cyclodextrin-SO₃H yields the target compound directly (Yield: 78%).

Catalytic Systems and Reaction Optimization

Mechanistic Insights

Role of β-Cyclodextrin-SO₃H

The catalyst activates the aldehyde via hydrogen bonding, enhancing electrophilicity for imine intermediate formation. Subsequent nucleophilic attack by thioglycolic acid and cyclization yields the thiazole ring.

Enantioselective DROC

BF₃·OEt₂ coordinates to the aziridine nitrogen, inducing ring-opening via Sₙ2 mechanism. The resulting intermediate undergoes 5-exo-dig cyclization with strict stereochemical control.

Chemical Reactions Analysis

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopropyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.72 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.50 | Inhibits cell cycle progression |

| HCT116 (Colon Cancer) | 10.30 | Modulates signaling pathways |

The compound's mechanism of action involves the modulation of key signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activities. Preliminary studies suggest that (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline exhibits inhibitory effects against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline in clinical settings:

- A study conducted on breast cancer models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- In vitro assays indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

These findings support the ongoing research into the therapeutic applications of this compound and its derivatives.

Mechanism of Action

The mechanism of action of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The morpholinopropyl group enhances its solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Structural Analogues with Varying Side Chains

Morpholinopropyl vs. Pyrrolidinylpropyl Derivatives

Compounds 4c1 and 4d1 from highlight the impact of replacing the morpholinopropyl group with a pyrrolidinylpropyl substituent:

Key Observations :

- Morpholinopropyl derivatives (e.g., 4c1) exhibit higher molecular weights due to the oxygen atom in the morpholine ring, which also enhances polarity and hydrogen-bonding capacity compared to pyrrolidinylpropyl analogues .

- Pyrrolidinylpropyl derivatives (e.g., 4d1) show marginally higher synthetic yields (64% vs. 61%), possibly due to reduced steric hindrance or improved reaction kinetics with the five-membered pyrrolidine ring .

Aniline vs. Quinolinium Derivatives

The target compound’s aniline group contrasts with the quinolinium iodide moieties in 4c1 and 4c2 ( ):

Key Observations :

- Quinolinium derivatives (e.g., 4c1) are charged species with enhanced water solubility, making them suitable for antibacterial applications .

Substituent Effects on Aromatic Systems

Methyl vs. Chlorophenyl Substituents

describes a structurally related compound, (Z)-N-(4-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiazol-2(3H)-ylidene)aniline, which substitutes the methyl group with a 4-chlorophenyl moiety:

Key Observations :

- Methyl groups in the target compound reduce steric bulk, possibly improving conformational flexibility.

Hydrogen-Boning and Crystallographic Behavior

emphasizes the role of hydrogen bonding in molecular aggregation. The morpholinopropyl group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (O), facilitating crystal packing or interaction with biological targets. In contrast, derivatives lacking oxygen (e.g., pyrrolidinylpropyl analogues) rely solely on weaker van der Waals interactions or N–H bonding .

Biological Activity

(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a complex structure that may contribute to its pharmacological properties, making it a candidate for further investigation in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline. For instance, compounds with thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the thiazole moiety can enhance anticancer activity by improving binding affinities to target proteins involved in cancer progression .

The proposed mechanism of action for thiazole derivatives involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. These compounds may act as inhibitors of kinases and other proteins that regulate cell cycle and apoptosis, leading to reduced viability of cancer cells .

Study 1: In Vitro Evaluation

A study focused on a series of thiazole derivatives, including those structurally related to (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline, demonstrated promising results. In vitro tests revealed that certain derivatives exhibited growth inhibition rates exceeding 70% against human lung cancer cells at concentrations as low as 10 μM. These findings underscore the potential of thiazole-based compounds in developing effective anticancer agents .

Study 2: SAR Analysis

Another research effort involved synthesizing various thiazole derivatives and evaluating their biological activities. The results indicated that the presence of morpholine and methyl groups significantly influenced the biological activity, suggesting that these substituents enhance the compound's interaction with biological targets. The study established a correlation between structural modifications and increased potency against specific cancer cell lines .

Safety and Toxicity Profile

According to safety assessments, (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline exhibits some toxicity risks, including skin irritation and acute toxicity upon ingestion. These factors must be considered when evaluating its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline?

- Methodological Answer : The synthesis typically involves multi-step pathways starting with the formation of the thiazole core via cyclization of 2-aminothiazole derivatives with aldehydes or ketones under acidic conditions. For example, similar compounds (e.g., thiazole-quinolinium derivatives) are synthesized using refluxing acetic acid with sodium acetate as a base, achieving yields of 58–64% . Key steps include:

- Thiazole ring formation : Cyclization of 2-aminothiazole precursors with substituted aldehydes.

- Morpholinopropyl group introduction : Alkylation or nucleophilic substitution using 3-morpholinopropyl halides.

- Purification : Column chromatography with solvents like dichloromethane/methanol (9:1) to isolate the Z-isomer selectively .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the Z-configuration via coupling constants (e.g., vinyl protons at δ 7.2–7.8 ppm with J = 12–15 Hz) and morpholinopropyl chain integration (e.g., –N–CH2– protons at δ 2.4–3.1 ppm) .

- FT-IR : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, morpholine C–O–C at 1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed [M+H]+ at m/z 414.2152 vs. calculated 414.2155) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity during alkylation steps, while acetic acid promotes cyclization .

- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., E-isomer formation) .

- Catalyst use : Triethylamine or sodium hydride as bases improves deprotonation efficiency in condensation reactions .

- Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress and isomer ratios .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Dynamic NMR experiments : Identify rotational barriers or tautomeric equilibria (e.g., thiazole ring puckering) causing split peaks .

- X-ray crystallography : Resolve ambiguities in configuration or hydrogen-bonding patterns (e.g., Z vs. E isomerism) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., CDK1/GSK3β) using fluorescence-based ATP-competitive assays .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands to measure IC50 values .

- Apoptosis pathway analysis : Flow cytometry with Annexin V/PI staining to quantify cell death in cancer lines (e.g., MCF-7, HeLa) .

Key Considerations for Researchers

- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate Z/E isomers .

- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) over 28 days .

- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling (e.g., molecular docking in AutoDock Vina) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.